Research has explored the use of 2-methoxy-5-methylaniline in conjunction with polymeric ionic liquids to create selective sorbent coatings for solid-phase microextraction. This technique helps in the analysis of genotoxic impurities and other harmful compounds in various samples. Source: Journal of Chromatography A, Volume 1216, 2009, Pages 7-14
2-Methoxy-5-methylaniline, also known as cresidine, is an aromatic amine characterized by the presence of both methoxy and amine functional groups. Its chemical formula is , and it has a molecular weight of approximately 151.18 g/mol. The compound appears as a white crystalline solid that is soluble in organic solvents but emits toxic fumes of nitrogen oxides when heated to decomposition . It typically has a melting point ranging from 50 to 52 °C and a boiling point of about 235 °C .
p-Cresidine is a toxic compound and can cause irritation and inflammation upon contact with skin, eyes, and respiratory system. It is also suspected to be a carcinogen.
Several methods exist for synthesizing 2-methoxy-5-methylaniline:
2-Methoxy-5-methylaniline finds applications across various industries:
Interaction studies involving 2-methoxy-5-methylaniline have focused on its reactivity with various reagents and its biological implications. For example, studies have examined its interactions with polymeric ionic liquids for selective solid-phase microextraction applications, highlighting its utility in analytical chemistry .
Several compounds share structural similarities with 2-methoxy-5-methylaniline. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Para-Cresidine | Contains similar functional groups; used in dyes. | |
Anisidine | Lacks the methyl group at the 5-position; used in dye synthesis. | |
3-Methoxyaniline | Has a methoxy group at the 3-position; different reactivity profile. | |
4-Methylaniline | Lacks methoxy group; used as an intermediate in pharmaceuticals. |
While these compounds share structural characteristics, the positioning of functional groups significantly influences their reactivity and applications. For instance, the presence of both methoxy and amine groups in 2-methoxy-5-methylaniline enhances its utility as a versatile intermediate in organic synthesis compared to other similar compounds.
The synthesis of 2-methoxy-5-methylaniline has evolved alongside advancements in aromatic amine chemistry. Early methods relied on nitro compound reductions, such as the reduction of 2-nitro-5-methylanisole using sodium sulfide or iron powder. For example, o-nitroanisole reduction with sodium sulfide in methanol remains a foundational route, yielding 2-methoxy-5-methylaniline with ~90% efficiency.
A significant milestone emerged with the development of hydrogenation protocols using Pt/C or Pd/C catalysts under mild conditions (40–80°C, 0.4–1.5 MPa H₂). These methods improved regioselectivity and reduced byproduct formation compared to classical stoichiometric reductions. The integration of mixed nitroanisole feedstocks (e.g., o- and p-nitroanisole) enabled simultaneous production of 2-methoxy-5-methylaniline and its para isomer, streamlining industrial workflows.
2-Methoxy-5-methylaniline is a critical precursor in synthesizing azo dyes, which are characterized by their vivid colors and stability. The compound’s amino group undergoes diazotization reactions, forming diazonium salts that couple with electron-rich aromatic systems to produce conjugated azo chromophores [3] [5]. For example, its reaction with naphthalene derivatives yields dyes such as 4-(4-Amino-5-methoxy-2-methylphenylazo)-5-hydroxy-naphthalene-2,7-disulfonic acid, which exhibits strong absorbance in the visible spectrum due to extended π-conjugation [3].
In chromophore engineering, the methoxy group enhances electron donation to the aromatic system, while the methyl group provides steric stabilization, preventing aggregation-induced quenching. This balance is exemplified in nonlinear optical chromophores, where analogous aniline derivatives are used to optimize hyperpolarizability [2]. Although 2-methoxy-5-methylaniline itself is not directly cited in these studies, its structural similarity to bis(N,N-diethyl)aniline donors suggests potential utility in designing chromophores with tailored electronic properties [2].
Table 1: Representative Azo Dyes Derived from 2-Methoxy-5-methylaniline
Dye Structure | λmax (nm) | Application |
---|---|---|
C18H16N2O6S2 | 520 | Textile dyeing |
C20H18N2O8S2 | 610 | Biological staining |
The compound’s primary amine functionality makes it a valuable intermediate in pharmaceutical synthesis. It is employed in constructing enaminones, a class of anticonvulsant agents, via condensation reactions with β-ketoesters [3]. For instance, reaction with ethyl acetoacetate under acidic conditions yields a prochiral enaminone precursor, which undergoes asymmetric hydrogenation to produce chiral intermediates for central nervous system (CNS) drugs.
Additionally, 2-methoxy-5-methylaniline participates in Ullmann coupling reactions to form biaryl ethers, key motifs in kinase inhibitors. Its methoxy group acts as a directing group in palladium-catalyzed C–H activation, enabling regioselective functionalization [3].
Key Reaction Pathway
The amino group in 2-methoxy-5-methylaniline acts as a ligand in MOF synthesis, coordinating with transition metals such as Cu(II) and Zn(II) to form porous architectures. For example, reaction with zinc nitrate hexahydrate in dimethylformamide (DMF) produces a MOF with a BET surface area of 1,200 m²/g, suitable for gas storage [1]. The methyl group enhances framework stability by mitigating interpenetration, while the methoxy group modulates electron density at metal centers, influencing catalytic activity.
Table 2: MOF Properties Using 2-Methoxy-5-methylaniline Ligands
Metal Node | Pore Size (Å) | Application |
---|---|---|
Cu(II) | 12 | CO2 adsorption |
Zn(II) | 8 | Heterogeneous catalysis |
In supramolecular chemistry, 2-methoxy-5-methylaniline serves as a monomer for synthesizing crescent-shaped oligoamides. Its substitution pattern directs the curvature of the oligomer backbone during stepwise solid-phase synthesis. For example, coupling with isophthalic acid derivatives via HATU activation yields foldamers with defined helical pitches [3]. The methoxy group participates in intramolecular hydrogen bonding, stabilizing secondary structures, while the methyl group prevents π-stacking, ensuring solubility in organic solvents.
Structural Features of Oligoamides
Ionic liquid-based extraction techniques represent a revolutionary approach for the preconcentration and isolation of 2-methoxy-5-methylaniline from complex matrices. These methodologies exploit the unique physicochemical properties of ionic liquids, including negligible vapor pressure, high thermal stability, and tunable solvation characteristics, to achieve superior extraction performance compared to conventional organic solvents [1].
The most extensively investigated ionic liquid systems for aromatic amine extraction include 1-butyl-3-methylimidazolium hexafluorophosphate and 1-octyl-3-methylimidazolium hexafluorophosphate, which demonstrate exceptional extraction efficiencies ranging from 85 to 110 percent for 2-methoxy-5-methylaniline [1] [2]. The extraction mechanism involves both hydrophobic interactions and π-π stacking between the aromatic ring of the target analyte and the imidazolium cation of the ionic liquid [1].
Hollow fiber-supported liquid-phase microextraction utilizing ionic liquids has emerged as a particularly promising technique for trace analysis. The method employs a polytetrafluoroethylene hollow fiber impregnated with the ionic liquid, which serves simultaneously as the extraction solvent and protective membrane [3] [4]. Optimization studies have demonstrated that extraction parameters including pH, stirring rate, extraction time, and ionic strength significantly influence the enrichment factors achieved [4] [5].
Research findings indicate that 1-octyl-3-methylimidazolium hexafluorophosphate provides optimal extraction performance for 2-methoxy-5-methylaniline, achieving detection limits as low as 0.38 micrograms per liter with linear correlation coefficients exceeding 0.99 [5]. The extraction process can be further enhanced through electrical polarization, with cathodic voltages of negative 70 volts improving both extraction rate and capacity [5].
Solid-phase microextraction incorporating ionic liquids as sol-gel components has demonstrated superior performance for aromatic amine determination. The ionic liquid-mediated sol-gel technique produces hybrid organic-inorganic sorbents with enhanced extraction selectivity and stability [6]. Detection limits in the range of 0.001 to 0.1 nanograms per milliliter have been achieved for monocyclic aromatic amines using this approach [6].
The application of polymeric ionic liquids as selective sorbent coatings for solid-phase microextraction has shown remarkable potential for genotoxic impurity analysis, including 2-methoxy-5-methylaniline [7] [8]. These materials combine the advantageous properties of ionic liquids with the mechanical stability required for repeated extraction cycles [7].
Electrochemical sensors offer significant advantages for the detection of 2-methoxy-5-methylaniline, including rapid response times, high sensitivity, and potential for miniaturization. The electrochemical oxidation of aromatic amines typically occurs through well-defined pathways involving the amino functional group, producing characteristic current responses that can be utilized for quantitative analysis [9] [10].
Irritant;Health Hazard